Guanosine, 5'-amino-5'-deoxy-

Overview

Description

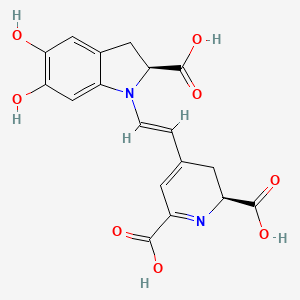

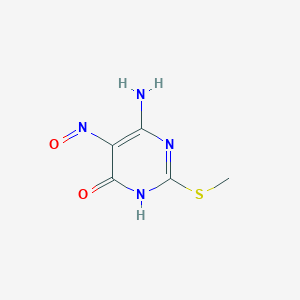

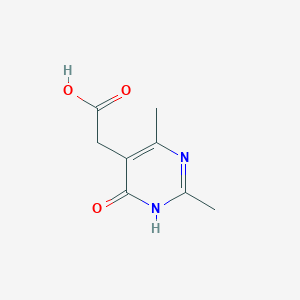

Guanosine is a purine nucleoside in which guanine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It is functionally related to guanine . When guanine is attached by its N9 nitrogen to the C1 carbon of a deoxyribose ring, it is known as deoxyguanosine .

Synthesis Analysis

The synthesis of the 5’-amino-2’,5’-dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction .Molecular Structure Analysis

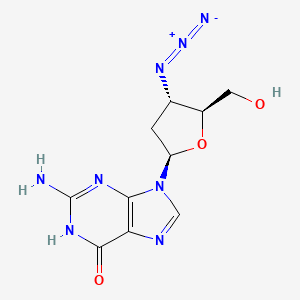

The molecular structure of Guanosine, 5’-amino-5’-deoxy- is described by the IUPAC name (2R,3R,4S,5R)-2-(2-amino-6-hydroxy-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol .Chemical Reactions Analysis

Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons — that endows them with a considerable functional versatility .Physical And Chemical Properties Analysis

Guanosine is a white, crystalline powder with no odor and mild saline taste . It is very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform .Scientific Research Applications

Biosynthesis of GDP-L-Fucose

- Scientific Field : Applied Microbiology and Biotechnology

- Summary of Application : Guanosine 5′-triphosphate (GTP) is the key substrate for biosynthesis of guanosine 5′-diphosphate (GDP)-L-fucose. This study attempted to improve GDP-L-fucose production by manipulating the biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli-producing GDP-L-fucose .

- Methods of Application : The effects of overexpression of various enzymes involved in the biosynthesis of guanosine nucleotides were investigated in a series of fed-batch fermentations .

- Results : Overexpression of guanosine–inosine kinase (Gsk) led to a significant improvement of GDP-L-fucose production. Maximum GDP-L-fucose concentration of 305.5±5.3 mg l−1 was obtained in the pH-stat fed-batch fermentation of recombinant E. coli-overexpressing Gsk, which corresponds to a 58% enhancement in the GDP-L-fucose production compared with the control strain overexpressing GDP-L-fucose biosynthetic enzymes .

RNA Splicing in mRNA

- Scientific Field : Molecular Biology

- Summary of Application : Guanosine is required for an RNA splicing reaction in mRNA, when a “self-splicing” intron removes itself from the mRNA message by cutting at both ends, re-ligating, and leaving just the exons on either side to be translated into protein .

- Methods of Application : This is a natural biological process that occurs during the post-transcriptional modification of RNA .

- Results : The result of this process is a mature mRNA molecule that is ready for translation into a protein .

Synthesis of Nucleic Acids and Proteins

- Scientific Field : Biochemistry

- Summary of Application : Guanosine can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). These forms play important roles in various biochemical processes such as the synthesis of nucleic acids and proteins .

- Methods of Application : This is a natural biological process that occurs during the synthesis of nucleic acids and proteins .

- Results : The result of this process is the production of nucleic acids and proteins, which are essential for the functioning of living organisms .

Photosynthesis

- Scientific Field : Plant Biology

- Summary of Application : Guanosine derivatives, particularly guanosine triphosphate (GTP), play a crucial role in photosynthesis, the process by which plants convert light energy into chemical energy .

- Methods of Application : This is a natural biological process that occurs in the chloroplasts of plant cells .

- Results : The result of this process is the conversion of light energy into chemical energy, which is stored in the form of glucose and other organic molecules .

Muscle Contraction

- Scientific Field : Physiology

- Summary of Application : Guanosine triphosphate (GTP) is involved in muscle contraction, a process that allows movement in the body .

- Methods of Application : This is a natural biological process that occurs in the muscle cells .

- Results : The result of this process is the contraction of muscle fibers, which allows for movement and physical activity .

Intracellular Signal Transduction

- Scientific Field : Cell Biology

- Summary of Application : Cyclic guanosine monophosphate (cGMP) serves as a second messenger in intracellular signal transduction, playing a role in a variety of physiological processes .

- Methods of Application : This is a natural biological process that occurs within cells .

- Results : The result of this process is the transmission of signals within cells, which is crucial for cellular function .

Antiviral and Anti-HIV Drugs

- Scientific Field : Pharmacology

- Summary of Application : The antiviral drug acyclovir, often used in herpes treatment, and the anti-HIV drug abacavir, are structurally similar to guanosine .

- Methods of Application : These drugs are administered orally or intravenously, depending on the specific drug and the severity of the infection .

- Results : These drugs can help to control viral infections, reducing symptoms and preventing the spread of the virus .

Regadenoson Synthesis

- Scientific Field : Medicinal Chemistry

- Summary of Application : Guanosine was used to make regadenoson, a drug used in myocardial perfusion imaging .

- Methods of Application : Regadenoson is administered intravenously during a medical imaging procedure to assess the blood flow to the heart .

- Results : Regadenoson helps to improve the quality of the images obtained, allowing for a more accurate diagnosis .

Safety And Hazards

Future Directions

Guanosine and its derivatives have been used for designing functional supramolecular assemblies. Many programs have been launched to fine-tune the chemical properties of guanine derivatives, to make them usable under different experimental conditions, such as in organic or aqueous environments, and responsive to external stimuli, such as ionic strength, pH, light, or temperature .

properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYSPSHBRXOGR-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-5'-deoxyguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)